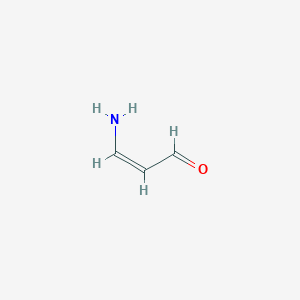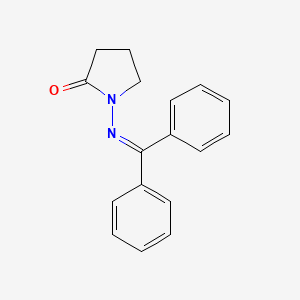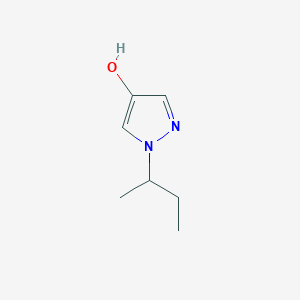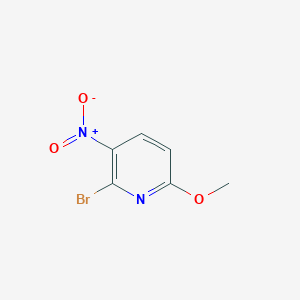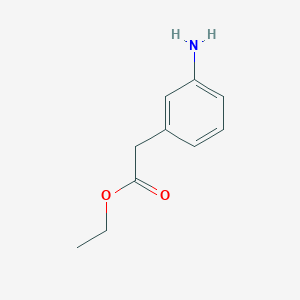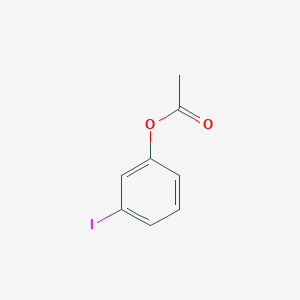
3-Iodophenyl acetate
Übersicht
Beschreibung
3-Iodophenyl acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the properties and synthesis of similar iodophenyl derivatives. For instance, the synthesis of various iodophenyl-containing compounds is described, which involves iodination reactions and coupling with other organic moieties .
Synthesis Analysis
The synthesis of iodophenyl derivatives can be achieved through palladium-catalyzed coupling reactions. For example, 3-iodoindoles are prepared by coupling terminal acetylenes with N,N-dialkyl-o-iodoanilines using a Pd/Cu catalyst, followed by electrophilic cyclization . Similarly, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives are synthesized by reacting with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide . These methods suggest that this compound could potentially be synthesized through similar palladium-catalyzed coupling reactions.
Molecular Structure Analysis
The molecular structure of iodophenyl derivatives can be analyzed using various spectroscopic techniques. For instance, the study of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate provides insights into the structural parameters, such as bond lengths and angles, using theoretical models and experimental crystal structure determination . Although the exact structure of this compound is not discussed, similar analytical methods could be applied to determine its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of iodophenyl compounds is highlighted in the synthesis of 3-benzazepin-2-ones, where 2-(2-iodophenyl)acetic acid is used as a starting material. The reaction proceeds via an SRN1 substitution reaction followed by a condensation reaction . This indicates that iodophenyl acetates may undergo nucleophilic substitution reactions and can be used as precursors for the synthesis of various heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodophenyl derivatives can be inferred from their reactivity and the conditions required for their synthesis. For example, the successful synthesis of 3-iodoindoles and isobenzofuran derivatives under specific conditions suggests that these compounds are stable under a range of reaction conditions . The solubility, melting points, and other physical properties would be specific to each compound and could be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Role in Plant-Insect Interactions : A study by Williams et al. (2008) explored the role of plant volatiles in modifying the behavior of parasitoids and predators. They found that certain plant volatiles, emitted in response to herbivore attack, can influence the behavior of natural enemies of the herbivores, indicating potential applications in pest management strategies (Williams et al., 2008).
Synthesis of Bioactive Compounds : Gupta et al. (2004) described the use of a related compound, 1-(2-Iodophenyl)-1H-tetrazole, as a ligand in Heck reactions, a method used in organic synthesis to couple aryl halides with alkenes. This has implications for the synthesis of complex organic molecules, including pharmaceuticals (Gupta et al., 2004).
Development of Photodynamic Therapy Agents : Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine for use in photodynamic therapy, a treatment method for cancer. This research highlights the potential of such compounds in developing new therapies for diseases like cancer (Al-Raqa et al., 2017).
Green Chemistry in Pharmaceutical Research : Costa et al. (2012) discussed the application of green chemistry principles in the synthesis of biaryls via Suzuki coupling, a technique relevant in pharmaceutical research. This aligns with the broader shift towards more sustainable practices in chemical synthesis (Costa et al., 2012).
Iodination Reactions in Organic Chemistry : Fukuyama et al. (1987) investigated the iodination of acetophenones, a process important in the synthesis of various organic compounds. This research contributes to understanding the mechanisms of iodine incorporation in organic molecules (Fukuyama et al., 1987).
Radiopharmaceutical Development : Tedjamulia et al. (1985) studied the brain-specific delivery of radioiodinated compounds using dihydropyridine carriers. This research is crucial in the development of radiopharmaceuticals for imaging and therapy (Tedjamulia et al., 1985).
Advancements in Organic Synthesis Techniques : Moteki et al. (2014) presented a method for oxidizing unactivated Csp3H bonds, a challenge in organic chemistry. This research contributes to the development of more efficient and diverse synthetic pathways (Moteki et al., 2014).
Metabolism of Radiopharmaceuticals : Yamamichi et al. (1995) and Kropp et al. (1999) investigated the metabolism of BMIPP, a radiopharmaceutical, in the myocardium. This research is crucial for understanding the behavior of these compounds in medical imaging (Yamamichi et al., 1995), (Kropp et al., 1999).
Safety and Hazards
While specific safety and hazard information for 3-Iodophenyl acetate is not available, it’s generally recommended to avoid breathing in the mist, gas, or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
Wirkmechanismus
Biochemical Pathways
It’s worth noting that compounds similar to 3-iodophenyl acetate, such as indole-3-acetic acid (iaa), have been reported to be involved in several biochemical pathways in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors . These could include the pH of the environment, the presence of other chemical species, and temperature.
Eigenschaften
IUPAC Name |
(3-iodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGMUQGQHHKINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518207 | |
| Record name | 3-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42861-71-2 | |
| Record name | 3-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



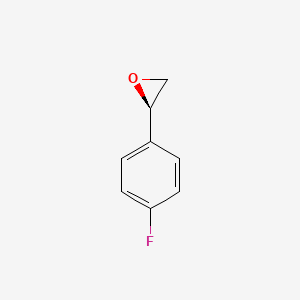
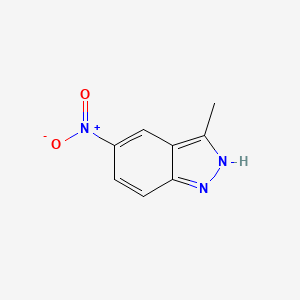
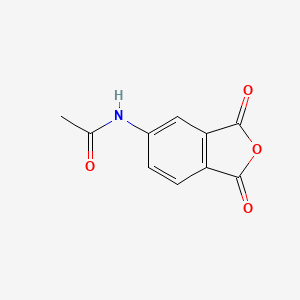
![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)
![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)
